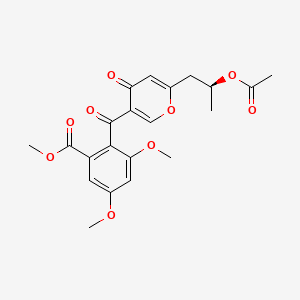
Actofunicone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actofunicone is a secondary metabolite isolated from the fungal strain Talaromyces flavus FKI-0076. It is known for its ability to potentiate the antifungal activity of miconazole against Candida albicans . This compound is a polyketide compound characterized by a γ-pyrone ring linked through a ketone group to a β-resorcylic acid nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of actofunicone involves the cultivation of Talaromyces flavus under specific conditions to produce the compound. The culture broth is then subjected to solvent extraction, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound would likely follow similar steps, with optimization for large-scale fermentation and extraction processes. This includes maintaining optimal growth conditions for Talaromyces flavus and employing efficient extraction and purification methods to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Actofunicone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and carbonyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and dimethyl sulfoxide for Kornblum oxidation, and metal catalysts for C–H functionalization . The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are of interest for further pharmaceutical development .
Scientific Research Applications
Antifungal Applications
Actofunicone has been extensively studied for its antifungal properties, particularly against resistant strains of fungi such as Candida albicans.
Mechanism of Action:
- This compound functions as a potentiator of existing antifungal agents like miconazole, enhancing their efficacy. For instance, studies have shown that the combination of this compound with miconazole significantly reduces the IC50 value against Candida albicans, indicating a synergistic effect .
Table 1: Efficacy of this compound in Antifungal Activity
| Compound | IC50 (nM) | Combination with this compound | New IC50 (nM) |
|---|---|---|---|
| Miconazole | 14.5 | Yes | 3.5 - 6.3 |
| Other Azoles | Varies | Yes | Decreased by 50% |
Clinical Relevance:
- The use of this compound can be particularly beneficial for immunocompromised patients who are at higher risk for fungal infections due to treatments like chemotherapy or organ transplants .
Anticancer Applications
Recent studies have highlighted the potential of this compound in cancer treatment, showcasing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
In Vivo Studies:
- In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, with reported inhibition rates reaching up to 60% at doses of 20 mg/kg .
Case Study: Breast Cancer Treatment
- Objective: Evaluate the anticancer effects in breast cancer models.
- Results: The administration of this compound led to significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its potential as a selective therapeutic agent .
Mechanism of Action
Actofunicone exerts its effects by potentiating the antifungal activity of miconazole. It enhances the efficacy of miconazole by inhibiting the growth of Candida albicans through mechanisms that involve the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis . The molecular targets and pathways involved include the cytochrome P-450 enzyme system, which is crucial for ergosterol production in fungi .
Comparison with Similar Compounds
Similar compounds include deoxyfunicone, vermistatin, and NG-012 . These compounds share structural similarities, such as the γ-pyrone ring and β-resorcylic acid nucleus, but differ in their specific functional groups and biological activities . Actofunicone is unique in its potent antifungal potentiating activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
358376-44-0 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 2-[6-[(2S)-2-acetyloxypropyl]-4-oxopyran-3-carbonyl]-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H22O9/c1-11(30-12(2)22)6-14-8-17(23)16(10-29-14)20(24)19-15(21(25)28-5)7-13(26-3)9-18(19)27-4/h7-11H,6H2,1-5H3/t11-/m0/s1 |
InChI Key |
VSHBHDIKPQHDHQ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















